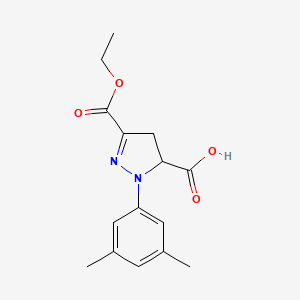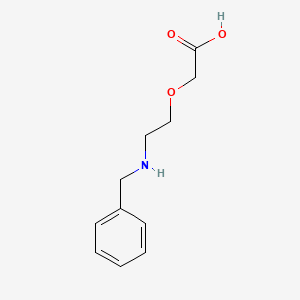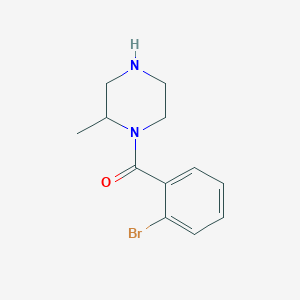
3-Chloro-2-methylthiopyridine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylthiopyridine-5-boronic acid is a chemical compound with the CAS Number: 1451392-62-3 . Its IUPAC name is (5-chloro-6-(methylthio)pyridin-3-yl)boronic acid . The molecular weight of this compound is 203.46 .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-methylthiopyridine-5-boronic acid is 1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
(a) Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild conditions and functional group tolerance.
(b) Role of Boron Reagents: Boron reagents play a crucial role in SM coupling. They serve as nucleophilic partners that transfer organic groups to palladium. The stability, ease of preparation, and environmental friendliness of organoboron reagents contribute to their widespread use in SM coupling .
© Applications::- Phosphine-Free Suzuki-Miyaura Cross-Coupling: 3-Pyridinylboronic acid (a derivative of our compound) can be used as a reagent for phosphine-free SM cross-coupling reactions .
Protodeboronation
(a) Overview: Protodeboronation involves the removal of a boron group from a boronic ester. It has applications in total synthesis and functional group transformations.
(b) Application::- Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B: Protodeboronation was used in the formal total synthesis of these alkaloids .
Boronic Esters in Carbohydrate Chemistry
(a) Overview: Boronic esters serve as protective groups in carbohydrate chemistry. They allow selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates.
(b) Application::Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to construct carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the coupling reaction.
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties could potentially influence the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Additionally, boronic acids are generally stable, readily prepared, and environmentally benign , which could influence the compound’s action, efficacy, and stability under different environmental conditions.
特性
IUPAC Name |
(5-chloro-6-methylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNMOMPIKPTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)SC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)






